molecular formula C20H18N6O2S B2936342 N-(2-ethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868967-55-9

N-(2-ethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2936342
CAS No.: 868967-55-9
M. Wt: 406.46
InChI Key: DTNQTDURUQHGMN-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 3-position with a pyridin-2-yl group and at the 6-position with a sulfanylacetamide moiety bearing a 2-ethoxyphenyl group. The ethoxy group enhances solubility compared to non-polar substituents, while the pyridinyl group contributes to π-π stacking interactions in biological targets . Its molecular formula is C22H20N6O2S (inferred from analogous structures in ), with a molecular weight of ~434.5 g/mol.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-2-28-16-9-4-3-7-14(16)22-18(27)13-29-19-11-10-17-23-24-20(26(17)25-19)15-8-5-6-12-21-15/h3-12H,2,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNQTDURUQHGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising an ethoxyphenyl group, a triazolo-pyridazine moiety, and a sulfanyl acetamide linkage. Its molecular formula is C19H21N5O2SC_{19}H_{21}N_{5}O_{2}S with a molecular weight of 373.46 g/mol. The structural complexity suggests potential interactions with various biological targets.

Anticancer Properties

Research has indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting c-Met kinase activity, which is critical in cancer progression.

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
Compound 12eA5491.06 ± 0.16
Compound 12eMCF-71.23 ± 0.18
Compound 12eHeLa2.73 ± 0.33

The above table summarizes findings where compound 12e , closely related to the target compound, exhibited significant cytotoxicity against various cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : The compound's structural components suggest it may inhibit key kinases involved in tumor growth.
  • Induction of Apoptosis : Studies indicate that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest .
  • Antioxidant Activity : Some derivatives have shown significant antioxidant properties which may contribute to their anticancer effects .

In Vitro Studies

In vitro studies have demonstrated the efficacy of triazolo-pyridazine derivatives in inhibiting cancer cell proliferation. For example:

  • Study on A549 Cells : The treatment with compound 12e resulted in increased apoptosis rates and cell cycle arrest at the G0/G1 phase .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific functional groups in enhancing biological activity:

  • The presence of the pyridine and triazole rings is crucial for the anticancer activity observed.

Table 2: Structure-Activity Relationship Insights

Functional GroupActivity Impact
PyridineEnhances binding affinity to target enzymes
TriazoleCritical for anticancer activity
Ethoxy GroupModulates lipophilicity and cellular uptake

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and reported bioactivities of analogous triazolo-pyridazine derivatives:

Compound Name & Structure Substituents (Triazolo-Pyridazine Core) Molecular Weight (g/mol) Key Properties/Bioactivity References
Target Compound : N-(2-ethoxyphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide 3-pyridin-2-yl, 6-sulfanylacetamide (2-ethoxyphenyl) ~434.5 Balanced solubility (ethoxy) and π-π interactions (pyridinyl). Bioactivity data pending.
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide 3-(4-chlorophenyl), 6-sulfanylacetamide (4-acetamidophenyl) 452.9 Enhanced lipophilicity (Cl); potential for hydrophobic binding.
N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide 3-pyridin-3-yl, 6-thioacetamide (oxolanylmethyl) 412.5 Improved solubility (oxolane ring); ChEBI-listed for phenotype modulation.
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) 3-methyl, 6-phenylacetamide (N-methyl) 324.3 Inhibits Lin28/let-7 interaction; induces differentiation in cancer stem cells (CSCs).
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide 3-thiophen-2-yl, 6-sulfanylacetamide (dihydrobenzodioxin) 425.5 High lipophilicity (thiophene); anti-exudative activity in preclinical models.

Key Structural and Functional Insights:

Substituent Effects on Solubility :

  • The ethoxy group in the target compound improves aqueous solubility compared to chlorophenyl () and methyl () substituents .
  • The oxolanylmethyl group () enhances solubility further due to its oxygen-rich cyclic ether structure .

Pyridinyl substituents (target compound, ) enable π-π stacking with aromatic residues in enzyme binding sites, a feature critical for kinase or receptor inhibition . Lin28-1632 () demonstrates that methyl and phenyl groups on the triazolo-pyridazine core enable specific protein-binding interactions (e.g., Lin28 inhibition) .

Synthetic and Analytical Methods :

  • Suzuki coupling () and alkylation with α-chloroacetamides () are common synthetic routes for these derivatives .
  • Structural confirmation relies on NMR () and mass spectrometry () .

Research Findings and Implications

  • Anti-Exudative Activity : Thiophene-substituted analogs () show efficacy in preclinical models, suggesting anti-inflammatory applications .

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